Cas no 103754-53-6 (3-Methyl-5-nitroquinoline)

3-Methyl-5-nitroquinoline is a nitro-substituted quinoline derivative characterized by its methyl group at the 3-position and a nitro group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex heterocyclic systems. The nitro group enhances reactivity, facilitating further functionalization, while the methyl group can influence electronic and steric properties. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive compounds. High purity grades are available to ensure consistent performance in synthetic workflows.
3-Methyl-5-nitroquinoline structure
3-Methyl-5-nitroquinoline structure
Product Name:3-Methyl-5-nitroquinoline
CAS No:103754-53-6
MF:C10H8N2O2
MW:188.182722091675
CID:125816
PubChem ID:282964
Update Time:2025-05-27

3-Methyl-5-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-nitroquinoline
    • Quinoline,3-methyl-5-nitro-
    • 3-Methyl-5-nitro-chinolin
    • 3-methyl-5-nitro-quinoline
    • AC1L5XLT
    • ACMC-20m6ki
    • AG-D-15005
    • CTK4A2362
    • NSC137125
    • SureCN4716579
    • Quinoline, 3-methyl-5-nitro-
    • FCH2493147
    • AX8286309
    • NSC-137125
    • AKOS022188816
    • SB67772
    • CS-0161117
    • FT-0745733
    • 103754-53-6
    • DTXSID90300465
    • MFCD00274169
    • SCHEMBL4716579
    • D82788
    • AS-58420
    • DA-16059
    • Inchi: 1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3
    • InChI Key: YWIZXDYNJNYJGS-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2C1=CC(C)=CN=2)=O

Computed Properties

  • Exact Mass: 188.05864
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.7

Experimental Properties

  • PSA: 56.03
  • LogP: 2.97460

3-Methyl-5-nitroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR580-100mg
3-Methyl-5-nitroquinoline
103754-53-6 95+%
100mg
639CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR580-250mg
3-Methyl-5-nitroquinoline
103754-53-6 95+%
250mg
1536CNY 2021-05-07
Alichem
A189005108-1g
3-Methyl-5-nitroquinoline
103754-53-6 95%
1g
$400.00 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56715-100mg
3-Methyl-5-nitroquinoline
103754-53-6 95%
100mg
¥156.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56715-250mg
3-Methyl-5-nitroquinoline
103754-53-6 95%
250mg
¥279.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56715-1g
3-Methyl-5-nitroquinoline
103754-53-6 95%
1g
¥754.0 2023-09-05
Chemenu
CM130391-1g
3-methyl-5-nitroquinoline
103754-53-6 95%
1g
$320 2021-08-05
abcr
AB539084-250 mg
3-Methyl-5-nitroquinoline; .
103754-53-6
250MG
€204.50 2022-07-28
Chemenu
CM130391-250mg
3-methyl-5-nitroquinoline
103754-53-6 95%
250mg
$53 2023-11-26
Chemenu
CM130391-1g
3-methyl-5-nitroquinoline
103754-53-6 95%
1g
$143 2023-11-26

Additional information on 3-Methyl-5-nitroquinoline

Recent Advances in the Study of 3-Methyl-5-nitroquinoline (CAS: 103754-53-6) in Chemical Biology and Pharmaceutical Research

3-Methyl-5-nitroquinoline (CAS: 103754-53-6) is a nitroquinoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a nitro group at the 5-position and a methyl group at the 3-position of the quinoline ring imparts unique chemical and biological characteristics to this molecule, making it a promising candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 3-Methyl-5-nitroquinoline. One notable area of research involves its role as a potential inhibitor of key enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Methyl-5-nitroquinoline exhibits inhibitory activity against certain kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to identify the binding interactions between the compound and the target enzymes, providing valuable insights into its mode of action.

Another significant development is the exploration of 3-Methyl-5-nitroquinoline as a scaffold for the design of novel drug candidates. Researchers have synthesized a series of derivatives by modifying the quinoline core structure, aiming to enhance its pharmacological properties. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several 3-Methyl-5-nitroquinoline analogs, highlighting their improved potency and selectivity against specific biological targets. These findings underscore the potential of this compound as a versatile building block in medicinal chemistry.

In addition to its therapeutic potential, 3-Methyl-5-nitroquinoline has also been investigated for its applications in chemical biology. A 2022 study in ACS Chemical Biology explored its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular systems. The study revealed that the nitro group in 3-Methyl-5-nitroquinoline undergoes specific chemical transformations in the presence of ROS, leading to measurable changes in fluorescence. This property makes it a valuable tool for studying oxidative stress-related processes in biological systems.

Despite these promising advancements, challenges remain in the development of 3-Methyl-5-nitroquinoline-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further research. Recent efforts have focused on optimizing the chemical structure to improve these parameters, as evidenced by a 2023 patent application detailing novel formulations of 3-Methyl-5-nitroquinoline derivatives with enhanced pharmacokinetic profiles.

In conclusion, 3-Methyl-5-nitroquinoline (CAS: 103754-53-6) represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse biological activities, coupled with its potential as a drug scaffold and chemical probe, make it a molecule of significant interest. Ongoing studies are expected to further unravel its mechanisms of action and expand its applications, paving the way for new therapeutic and diagnostic tools in the field.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent